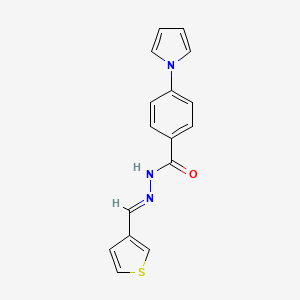

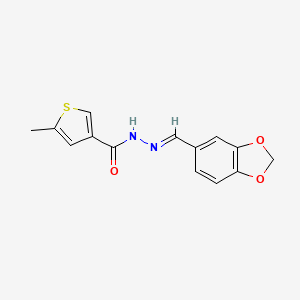

![molecular formula C15H11FN2O3S B5800167 3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)

3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as Fubacsa and has a molecular formula of C15H10FNO3S. The compound is widely used in scientific research, especially in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of the enzymes and receptors it targets. The compound binds to the active site of the enzyme or receptor, preventing the substrate or ligand from binding and inhibiting the activity of the enzyme or receptor.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid are diverse and depend on the specific enzyme or receptor being targeted. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of bicarbonate ions, which can have implications in the treatment of conditions such as glaucoma and epilepsy. Inhibition of histone deacetylase can lead to changes in gene expression, which can have implications in the treatment of cancer and other diseases. Modulation of PPARγ can lead to changes in glucose and lipid metabolism, which can have implications in the treatment of type 2 diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its specificity. The compound has been shown to selectively target certain enzymes and receptors, making it a valuable tool for studying their function. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to explore the potential therapeutic applications of the compound. For example, the compound's ability to modulate PPARγ activity could make it a potential treatment for type 2 diabetes and other metabolic disorders. Another direction is to further investigate the compound's mechanism of action. Understanding how the compound interacts with its targets could lead to the development of more potent and selective inhibitors. Additionally, further studies could be conducted to explore the compound's potential toxicity and identify ways to mitigate any adverse effects.

Synthesis Methods

The synthesis of 3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with amino thiophenol to form the intermediate compound, which is further reacted with 3-aminobenzoic acid to yield the final product. The synthesis method has been well-established in the literature, and the compound can be synthesized in good yields.

Scientific Research Applications

3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has a wide range of applications in scientific research. It is commonly used as a tool compound to study the mechanism of action of various enzymes and receptors. The compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, histone deacetylase, and human kallikrein 7. Additionally, it has been demonstrated to modulate the activity of several receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the G protein-coupled receptor 40 (GPR40).

properties

IUPAC Name |

3-[(3-fluorobenzoyl)carbamothioylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S/c16-11-5-1-3-9(7-11)13(19)18-15(22)17-12-6-2-4-10(8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUQAUYLKLNIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(3-Fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)

![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)

![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)

![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)

![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)